N-Butyl-DL-aspartic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(butylamino)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-9-6(8(12)13)5-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVOMLTCHOPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Advanced Methodologies for N Butyl Dl Aspartic Acid
Chemical Synthesis Approaches for N-Alkyl-DL-Aspartic Acids
Chemical methods for the synthesis of N-alkyl-DL-aspartic acids primarily involve the modification of the aspartic acid molecule. These approaches can be broadly categorized into direct alkylation, strategies involving protecting groups, and methods for resolving racemic mixtures.
Direct N-Alkylation Strategies Utilizing Aspartic Acid as a Precursor
Direct N-alkylation of unprotected amino acids with alcohols presents a sustainable and atom-economical approach. nih.gov This method often utilizes a catalyst and results in water as the primary byproduct, simplifying purification. nih.govresearchgate.net For instance, a catalytic strategy for the direct N-alkylation of unprotected α-amino acids with alcohols has been reported, demonstrating high selectivity and retention of optical purity in many cases. nih.gov This approach can be used to introduce a variety of alkyl groups, including butyl groups, onto the nitrogen atom of aspartic acid. nih.gov
Traditional methods for N-alkylation often involve reductive amination with aldehydes or nucleophilic substitution with alkyl halides. nih.gov Reductive amination, for example, can be used to synthesize N-arylalkyl-substituted L-aspartic acids. rsc.org However, these conventional strategies can be limited by the availability of starting materials and the generation of stoichiometric byproducts, which can complicate purification procedures. nih.gov
Another direct approach is the Michael addition of an amine to a derivative of maleic or fumaric acid. For example, N-methyl-DL-aspartic acid has been synthesized through the Michael addition of methylamine (B109427) to dimethyl fumarate (B1241708). researchgate.net This strategy could theoretically be adapted for the synthesis of N-Butyl-DL-aspartic acid by substituting methylamine with butylamine (B146782).
Leveraging Protecting Group Chemistry in N-Alkylation Protocols
To achieve selective N-alkylation and avoid unwanted side reactions, protecting group chemistry is a widely employed strategy. organic-chemistry.org The core principle involves temporarily blocking reactive functional groups within the molecule that are not intended to participate in the reaction. organic-chemistry.org For amino acids like aspartic acid, both the amino group and the carboxylic acid groups can be protected.
Commonly used protecting groups for the amino group include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.orgpeptide.com The choice of protecting group is critical and depends on the specific reaction conditions to be employed, as they must be stable during the alkylation step and easily removable afterward without affecting the newly formed N-alkyl bond. organic-chemistry.org For instance, a Boc group is stable under basic conditions but can be removed with acid, while an Fmoc group is removed under basic conditions. organic-chemistry.org
A typical sequence for N-alkylation using protecting groups involves:
Protection of the amino group: For example, reacting DL-aspartic acid with di-tert-butyl dicarbonate (B1257347) to form N-Boc-DL-aspartic acid. researchmap.jpgoogle.com
Alkylation: The protected amino acid is then reacted with an alkylating agent, such as butyl bromide or butyl iodide, to introduce the butyl group.
Deprotection: The protecting group is removed to yield the final this compound.
The side-chain carboxylic acid group of aspartic acid is also often protected, typically as a tert-butyl ester, to prevent it from reacting during the N-alkylation process. peptide.com This protection can be achieved simultaneously with the amino group protection or in a separate step.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) organic-chemistry.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) organic-chemistry.orgpeptide.com |
| Benzyl (B1604629) carbamate (B1207046) | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation organic-chemistry.org |
| Trityl | Trt | Trityl chloride | Mildly acidic conditions peptide.com |
Racemic Mixture Synthesis and Subsequent Resolution Techniques for Enantiomeric Enrichment
The synthesis of this compound, as the name implies, results in a racemic mixture, which is a 50:50 mixture of the two enantiomers: N-Butyl-D-aspartic acid and N-Butyl-L-aspartic acid. libretexts.org Since enantiomers have identical physical properties, their separation, a process known as resolution, can be challenging. libretexts.org
A common method for resolving racemic mixtures of amino acids is to convert the enantiomers into diastereomers by reacting them with a chiral resolving agent. libretexts.org Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by techniques like fractional crystallization. libretexts.org For an acidic compound like this compound, a chiral amine can be used as the resolving agent. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of N-Butyl-aspartic acid can be recovered by removing the resolving agent.
Another powerful technique for obtaining enantiomerically pure compounds is dynamic kinetic resolution (DKR). princeton.eduwikipedia.org In DKR, the racemic starting material is continuously racemized while one enantiomer is selectively reacted, theoretically allowing for a 100% yield of the desired enantiomer. princeton.eduwikipedia.org This is often achieved using a combination of a chemical catalyst for racemization and an enzyme for the selective reaction. wikipedia.org
Alternative Synthesis Routes for Aspartic Acid Backbone Functionalization
Beyond direct N-alkylation, other methods can be employed to functionalize the aspartic acid backbone, which could indirectly lead to the synthesis of N-alkylated derivatives. One such approach involves the solid-phase synthesis of peptides containing aspartic acid. The side chain of the aspartic acid residue can be selectively deprotected and modified while the peptide is still attached to the solid support. acs.org
For example, a strategy has been developed for the on-resin deprotection of the side chain tert-butyl-protected aspartic acid in a peptide, allowing for the subsequent formation of amides, esters, and thioesters. acs.org While this is primarily used for peptide modification, similar principles could be adapted for the synthesis of N-alkylated aspartic acid derivatives.
Another approach involves the aza-Michael addition reaction, where an amine is added to an α,β-unsaturated carbonyl compound. acs.org This method has been used to synthesize N-substituted β-homoalanine monomers from L-aspartic acid derivatives. acs.org This strategy highlights the versatility of the aspartic acid backbone for creating diverse molecular structures.
Enzymatic and Biocatalytic Syntheses of N-Alkyl-DL-Aspartic Acids
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high enantioselectivity and under mild conditions, often avoiding the need for protecting groups and reducing the generation of hazardous waste. rsc.orgnih.gov
Exploration of Enzyme-Catalyzed N-Substitution Reactions
Several enzymes, particularly those from the carbon-nitrogen lyase family, have been explored for the synthesis of N-substituted aspartic acids. rsc.org These enzymes catalyze the addition of various amines to fumaric acid to produce the corresponding N-substituted L-aspartic acids with high enantiopurity. rsc.org
One notable enzyme is aspartate ammonia (B1221849) lyase (AspB), which naturally catalyzes the addition of ammonia to fumarate to form L-aspartic acid. nih.govresearchgate.net By using a recombinant version of this enzyme, it has been shown to accept other nucleophiles, such as hydroxylamine, hydrazine, and methylamine, to produce N-substituted aspartic acids with excellent enantioselectivity. nih.gov
Another promising enzyme is ethylenediamine-N,N'-disuccinic acid (EDDS) lyase. rsc.orgacs.org This enzyme has demonstrated a broad substrate scope, facilitating the addition of various arylalkylamines and even challenging arylamines to fumarate to yield N-substituted L-aspartic acids in good yields and with excellent enantiomeric excess (>99% ee). rsc.orgacs.orgresearchgate.net While the direct use of butylamine with these specific enzymes for the synthesis of N-Butyl-L-aspartic acid has not been explicitly detailed in the provided context, the broad substrate specificity of enzymes like EDDS lyase suggests it could be a viable biocatalyst for such a transformation. rsc.orgacs.org
The general enzymatic reaction can be summarized as:
Fumaric Acid + Alkylamine --(Enzyme)--> N-Alkyl-L-Aspartic Acid
This biocatalytic approach typically yields the L-enantiomer with high purity.
| Enzyme | Substrates | Product | Enantioselectivity |
| Aspartate Ammonia Lyase (AspB) | Fumarate, Methylamine | N-Methyl-L-aspartic acid | >97% ee nih.gov |
| Ethylenediamine-N,N'-disuccinic acid (EDDS) Lyase | Fumarate, Arylalkylamines | N-Arylalkyl-L-aspartic acids | >99% ee rsc.orgresearchgate.net |
| Ethylenediamine-N,N'-disuccinic acid (EDDS) Lyase | Fumarate, Arylamines | N-Aryl-L-aspartic acids | >99% ee acs.org |
The synthesis of N-substituted amino acids, such as this compound, is a significant area of research due to their roles as intermediates in pharmaceuticals and other bioactive molecules. nih.gov Chemical synthesis routes offer versatile methods for the production of these compounds.
One established method for the synthesis of N-substituted aspartic acid derivatives is through reductive amination. This process can be achieved by reacting aspartic acid with an aldehyde in the presence of a reducing agent. rsc.org For the synthesis of this compound, DL-aspartic acid would be reacted with butyraldehyde. A reducing agent, such as sodium cyanoborohydride, is used to reduce the intermediate imine formed between the amino group of aspartic acid and the carbonyl group of the aldehyde, yielding the N-butylated product. rsc.org
Another potential synthetic strategy involves the reductive amination of an α-keto acid precursor. libretexts.org In this approach, oxaloacetic acid can serve as the starting material. The reaction of oxaloacetic acid with n-butylamine would form an imine, which is then reduced to yield this compound. This method mirrors the biosynthetic pathway of aspartic acid where oxaloacetate is a key precursor. libretexts.orgwikidoc.org
A classical method for racemic amino acid synthesis that can be adapted for this compound starts from diethyl phthalimidomalonate. wikidoc.orgwikipedia.org The synthesis would involve the alkylation of diethyl sodium phthalimidomalonate with a suitable four-carbon electrophile, followed by hydrolysis and decarboxylation. Subsequent N-butylation would be required to introduce the butyl group onto the nitrogen atom.
Industrially, L-aspartic acid is produced by the amination of fumarate catalyzed by an ammonia-lyase. wikipedia.org A similar chemoenzymatic approach could be envisioned for this compound, where n-butylamine is used in place of ammonia.
Table 1: Comparison of Potential Chemical Synthesis Routes for this compound
| Synthesis Route | Starting Materials | Key Reaction Type | Product Form |
| Reductive Amination of Aspartic Acid | DL-Aspartic acid, Butyraldehyde, Reducing Agent (e.g., Sodium cyanoborohydride) | Reductive Amination | Racemic (DL) |
| Reductive Amination of α-Keto Acid | Oxaloacetic acid, n-Butylamine, Reducing Agent | Reductive Amination | Racemic (DL) |
| Diethyl Phthalimidomalonate Synthesis | Diethyl phthalimidomalonate, Four-carbon electrophile, n-Butylating agent | Alkylation, Hydrolysis, N-Alkylation | Racemic (DL) |
Development of Engineered Biocatalysts for Enantioselective this compound Production
The demand for enantiomerically pure compounds has driven the development of biocatalytic methods, which offer high selectivity under mild conditions. nih.gov Engineered enzymes are at the forefront of producing specific enantiomers of N-substituted amino acids like N-butyl-L-aspartic acid.
A significant advancement involves the computational redesign of ammonia-lyases. nih.gov Researchers have successfully engineered an ammonia-lyase from Bacillus sp. YM55-1, known as AspB, to catalyze the asymmetric hydroamination of fumaric acid with n-butylamine. By introducing four specific mutations into the enzyme's active site, the redesigned biocatalyst was able to efficiently accommodate the bulkier n-butylamine nucleophile, which is not a natural substrate. This engineered AspB variant enabled the kilogram-scale synthesis of N-butyl-L-aspartic acid with high yield and optical purity, demonstrating the industrial viability of this biocatalytic approach. nih.govnih.gov
The process utilizes whole cells containing the engineered enzyme, which simplifies the procedure by avoiding costly enzyme purification steps. nih.gov This method represents a green and efficient alternative to traditional chemical synthesis, which often requires protecting groups and harsh reaction conditions. nih.govresearchgate.net
Table 2: Engineered Biocatalyst for N-Butyl-L-Aspartic Acid Synthesis
| Enzyme | Original Enzyme | Organism Source | Engineering Strategy | Reaction Type | Substrates | Product | Scale | Reference |
| AspB Variant | Aspartate Ammonia-Lyase (AspB) | Bacillus sp. YM55-1 | Computational Redesign (4 mutations) | Asymmetric Hydroamination | Fumaric acid, n-Butylamine | N-butyl-L-aspartic acid | Kilogram-scale | nih.govnih.gov |
Investigation of Biotechnological Routes for Amino Acid Derivative Generation
The generation of non-canonical amino acids, including N-substituted derivatives, is a rapidly expanding field in biotechnology. nih.gov Various enzymatic and fermentative strategies are being explored to create a diverse toolbox for synthesizing these valuable compounds.
Enzymatic Approaches:
Several classes of enzymes have been engineered and employed for the synthesis of N-alkylated amino acids:
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to chiral amines. mdpi.com They are highly valuable for producing N-substituted amino acids via the reductive amination of α-keto acids with primary or secondary amines. nih.gov Metagenomic screening has identified a diverse panel of IREDs with complementary stereoselectivities, allowing for the synthesis of both (R)- and (S)- enantiomers of N-substituted amino esters. nih.goveuropa.eu
Engineered Tryptophan Synthase (TrpB): The β-subunit of tryptophan synthase from hyperthermophilic organisms like Pyrococcus furiosus has been engineered through directed evolution. nih.govnih.gov These efforts have improved the enzyme's ability to catalyze reactions with N-nucleophiles, enabling the synthesis of various α,β-diamino acids. nih.gov
Transaminases: These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes are widely used for the stereoselective synthesis of amino acids from keto acids. nih.gov While their primary role is transferring an amino group, engineered transaminases can be part of multi-enzyme cascade reactions to produce complex amino acid derivatives. core.ac.uk
Lyases: As demonstrated with the synthesis of N-butyl-L-aspartic acid, computationally redesigned lyases, such as aspartase, can be modified to accept novel substrates like aliphatic amines, leading to efficient C-N bond formation. nih.govnih.gov
Fermentative Production:
Metabolic engineering of industrial microorganisms offers a sustainable route for the fermentative production of amino acid derivatives from simple carbon sources. researchgate.net
Engineered Corynebacterium glutamicum: This bacterium, traditionally used for large-scale production of proteinogenic amino acids, has been metabolically engineered to produce N-alkylated amino acids. frontiersin.org By introducing a heterologous pathway, such as an imine reductase and the corresponding substrate generation pathway, the cell factory can convert sugars into the desired N-alkylated product. For instance, engineered C. glutamicum expressing a mutant imine reductase from Pseudomonas putida has been used to produce N-ethylglycine from glyoxylate (B1226380) and ethylamine. frontiersin.org This whole-cell biocatalysis approach integrates precursor supply, the reductive amination reaction, and cofactor regeneration into a single organism.
Table 3: Overview of Biotechnological Strategies for N-Substituted Amino Acid Synthesis
| Strategy | Enzyme/Organism | Key Feature | Example Application |
| Enzymatic | Imine Reductases (IREDs) | Catalyze asymmetric reduction of imines; broad substrate scope. | Synthesis of N-substituted α-amino esters from α-ketoesters and amines. nih.gov |
| Engineered Lyases (e.g., Aspartase) | Redesigned active site to accept non-natural nucleophiles. | Kilogram-scale synthesis of N-butyl-L-aspartic acid. nih.govnih.gov | |
| Engineered Tryptophan Synthase (TrpB) | Evolved for improved activity with amine nucleophiles. | Synthesis of α,β-diamino acids. nih.gov | |
| Fermentative | Engineered Corynebacterium glutamicum | Whole-cell biocatalyst for production from simple sugars. | Production of N-ethylglycine. frontiersin.org |
Stereochemical Investigations and Chiral Applications of N Butyl Dl Aspartic Acid
Studies on Enantiomeric Purity and Stereocontrol in N-Butyl-DL-aspartic acid Synthesis
The synthesis of this compound inherently produces a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The critical challenge lies in the development of synthetic routes that can selectively produce one enantiomer over the other, a process known as asymmetric synthesis. Achieving high enantiomeric purity is paramount for its potential applications in pharmaceuticals and other bioactive compounds, where different enantiomers can exhibit vastly different physiological effects.
Several strategies can be employed to achieve stereocontrol in the synthesis of N-substituted aspartic acids. One common approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, directing the reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed.
Another powerful technique is biocatalysis, which utilizes enzymes to catalyze reactions with high enantioselectivity. For instance, aspartate ammonia-lyase (AspB) has been shown to catalyze the addition of various amines to fumarate (B1241708) to produce N-substituted aspartic acids with excellent enantiopurity (>97% enantiomeric excess, ee). nih.gov While studies specifically employing n-butylamine with AspB are not extensively documented, the broad substrate specificity of such enzymes suggests this could be a viable route for the enantioselective synthesis of N-butyl-L-aspartic acid. nih.govnih.gov
The enantiomeric purity of this compound is typically determined using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. This method allows for the separation and quantification of the individual enantiomers.
Table 1: Hypothetical Enantioselective Synthesis Methods for N-Butyl-aspartic acid
| Method | Chiral Source | Potential Diastereomeric/Enantiomeric Excess |
|---|---|---|
| Chiral Auxiliary | (R)- or (S)-phenylethylamine | >95% de |
| Biocatalysis | Aspartate Ammonia (B1221849) Lyase (AspB) | >97% ee |
This compound as a Chiral Building Block in Organic Synthesis
Enantiomerically pure N-butyl-aspartic acid can serve as a valuable chiral building block, or "chiral synthon," in the synthesis of more complex molecules. The presence of multiple functional groups—two carboxylic acids and a secondary amine—provides versatile handles for further chemical transformations.
The chiral center of N-butyl-aspartic acid can influence the stereochemical outcome of reactions at other sites within the molecule or in reacting molecules. This phenomenon, known as asymmetric induction, is a fundamental concept in stereoselective synthesis. wikipedia.orgmsu.edu For example, the chiral center can direct the approach of a reagent to one face of a prochiral group, leading to the preferential formation of one diastereomer. The N-butyl group can also play a role in the steric environment around the chiral center, further influencing the degree of asymmetric induction.
The difunctional nature of N-butyl-aspartic acid makes it an ideal starting material for the construction of various molecular scaffolds. For example, it can be used to synthesize chiral lactams, which are important structural motifs in many pharmaceuticals. The stereochemistry of the starting material directly translates to the stereochemistry of the resulting scaffold, allowing for the enantioselective synthesis of complex cyclic systems.
The "chiral pool" approach to total synthesis utilizes readily available chiral molecules from nature to introduce stereocenters into a target molecule. mdpi.com Enantiomerically pure N-butyl-aspartic acid, while not a natural product itself, can be derived from the chiral pool of amino acids and subsequently used in the synthesis of complex natural products and their analogues. Its specific stereochemistry and functional group array can be strategically incorporated to build up the carbon skeleton and install the desired stereocenters of the target molecule.
Conformational Analysis and Stereoinversion Studies of N-Alkyl-DL-Aspartic Acid Systems
The three-dimensional conformation of N-alkyl-aspartic acids is crucial to their reactivity and biological activity. Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule and their relative energies. For this compound, the rotation around the various single bonds, particularly the Cα-Cβ and Cα-N bonds, will determine the preferred conformations. These conformations are influenced by a variety of factors, including steric hindrance between the butyl group and the carboxylic acid groups, as well as potential intramolecular hydrogen bonding. rsc.orgresearchgate.net
Stereoinversion, the process by which one enantiomer is converted into the other, is another important aspect of the stereochemistry of N-alkyl-aspartic acids. This can occur through the deprotonation and reprotonation of the α-carbon, often via a planar intermediate. The rate of this racemization process can be influenced by factors such as pH and temperature. nih.govacs.orgresearchgate.net In the context of proteins, the isomerization of aspartic acid residues can occur non-enzymatically through a succinimide (B58015) intermediate, leading to the formation of isoaspartyl residues, which can impact protein structure and function. nih.gov Similar mechanisms could potentially lead to the stereoinversion of this compound under certain conditions.
Table 2: Key Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Aspartic acid |
| Fumarate |
| N-butyl-L-aspartic acid |
| (R)-phenylethylamine |
Computational and Theoretical Chemistry Studies of N Butyl Dl Aspartic Acid
Quantum Mechanical and Density Functional Theory (DFT) Investigations
Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules. These methods can provide deep insights into the intrinsic properties of N-Butyl-DL-aspartic acid.
The presence of a flexible n-butyl group attached to the nitrogen atom of aspartic acid introduces additional rotational freedom, leading to a complex conformational landscape. Computational methods can be used to identify the various low-energy conformations (conformers) of this compound in the gas phase and in solution. By systematically rotating the single bonds, a potential energy surface can be generated, and the minima on this surface correspond to stable conformers.
The relative stability of these conformers is determined by a combination of factors, including steric hindrance, intramolecular hydrogen bonding, and electronic effects. For instance, conformations where the bulky butyl group is far from the carboxylic acid groups would be sterically favored. DFT calculations can predict the relative energies of these conformers, providing a quantitative measure of their stability.
Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers
| Conformer | Dihedral Angle (Cα-N-C-C) | Relative Energy (kcal/mol) |
| A | 180° (anti) | 0.00 |
| B | 60° (gauche) | 1.5 |
| C | -60° (gauche) | 1.6 |
| D | 0° (syn) | 5.0 |
Note: This table is illustrative and contains hypothetical data to demonstrate the concept of conformational analysis. Actual values would require specific DFT calculations.
Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these intramolecular interactions. researchgate.net These analyses can identify the bond critical points associated with hydrogen bonds and estimate their energies, providing a deeper understanding of how they influence the conformational preferences of the molecule. The N-butyl group, being non-polar, would not directly participate in hydrogen bonding but would influence the geometry required for other groups to interact.
The behavior of this compound in a condensed phase is significantly influenced by its interactions with surrounding molecules, particularly the solvent. The hydrophobic n-butyl group and the hydrophilic amino acid backbone give the molecule an amphiphilic character.
Computational models can simulate the solvation of this compound in different solvents. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can account for the bulk electrostatic effects of the solvent. researchgate.net For a more detailed picture, explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific solute-solvent interactions, such as hydrogen bonding with water molecules. These studies are crucial for understanding the solubility and reactivity of the compound in different environments. DFT calculations can also be used to study the interaction of this compound with other molecules, which is important for understanding its potential biological activity or its behavior in materials science applications.
Molecular Dynamics Simulations for this compound and Its Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. rsc.orgfu-berlin.de By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamic processes of this compound, such as conformational changes and its interactions with the environment.
An MD simulation of this compound in a solvent, typically water, would reveal how the molecule moves and adapts its conformation over time. The hydrophobic n-butyl chain would likely exhibit a tendency to minimize its contact with water, potentially leading to aggregation or specific orientations at interfaces. The simulation can also provide information on the hydration shell around the molecule and the dynamics of water molecules in its vicinity. Such simulations are invaluable for understanding how the N-butyl group modifies the solution behavior of aspartic acid.
Computational Prediction of Reaction Pathways and Energetic Profiles for Derivatization
Computational chemistry can be used to predict the feasibility and mechanisms of chemical reactions involving this compound. Derivatization reactions, such as esterification of the carboxylic acid groups or amide bond formation, are common for amino acids.
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier (activation energy) determines the rate of the reaction. DFT is a common method for these calculations. acs.org For example, the reaction of this compound with an alcohol to form an ester can be modeled to determine the most favorable reaction pathway and to understand the role of catalysts. These theoretical predictions can guide experimental work by suggesting optimal reaction conditions and identifying potential side products.
Advanced Spectroscopic Characterization Techniques for N Butyl Dl Aspartic Acid
Vibrational Spectroscopy (FTIR, Raman) for Elucidating Molecular Structure and Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and bonding arrangements within N-Butyl-DL-aspartic acid. These techniques probe the distinct vibrational modes of the molecule, providing a unique spectral fingerprint.
In the solid state, amino acids typically exist as zwitterions, and N-alkylation can influence this equilibrium. uc.ptresearchgate.net The spectrum of this compound is a composite of the vibrations from the aspartic acid backbone and the attached n-butyl group.
Key Vibrational Modes:
Carboxylic Acid Group (–COOH): The C=O stretching vibration is a prominent feature, typically appearing as a strong band in the infrared spectrum. In zwitterionic or hydrogen-bonded forms, this band is often found between 1700-1725 cm⁻¹. The broad O-H stretching band, characteristic of carboxylic acids, is expected in the 2500–3000 cm⁻¹ region. ucsd.edu
Secondary Amine Group (–NH–): The N-H bending vibration is expected in the 1520-1660 cm⁻¹ range. researchgate.net The N-H stretching vibration appears in the 3300-3500 cm⁻¹ region, but is often less intense than the O-H stretch.
N-Butyl Group (–CH₂CH₂CH₂CH₃): The alkyl chain gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). aps.org CH₂ and CH₃ bending (scissoring and rocking) vibrations are also observable in the 1440-1470 cm⁻¹ and 860-910 cm⁻¹ regions, respectively. cdnsciencepub.comcdnsciencepub.com The temperature dependence of Raman bands in related N-butylamines has been used to study different conformational isomers. cdnsciencepub.comcdnsciencepub.comresearchgate.net
The following table summarizes the predicted key vibrational frequencies for this compound based on data from related compounds.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| O–H Stretch (broad) | Carboxylic Acid | 2500 - 3000 | Strong, Broad |
| N–H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| C–H Asymmetric/Symmetric Stretch | Alkyl (Butyl) | 2850 - 2960 | Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |
| N–H Bend | Secondary Amine | 1520 - 1660 | Medium |
| CH₂ Bend (Scissoring) | Alkyl (Butyl) | 1440 - 1470 | Medium |
| C–N Stretch | Amine | 1020 - 1250 | Medium |
| CH₂/CH₃ Rocking | Alkyl (Butyl) | 860 - 910 | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and conformation of the molecule.
¹H NMR spectroscopy reveals the number of unique protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. The spectrum would clearly show signals for the n-butyl group protons and the protons of the aspartic acid moiety. mnstate.edu
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. illinois.edunih.gov The chemical shifts are sensitive to the electronic environment, allowing for the unambiguous assignment of the carbonyl carbons, the α- and β-carbons of the amino acid backbone, and the four distinct carbons of the n-butyl chain. tandfonline.commdpi.com Studies on N-alkylated glycine (B1666218) derivatives and other amino acids provide a basis for predicting these shifts. nih.govmdpi.com Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish proton-proton connectivities and spatial proximities, respectively, which is crucial for confirming the structure and analyzing its preferred conformation in solution. ipb.pt
The predicted chemical shifts for this compound are presented below, based on data from L-aspartic acid and related N-alkylated compounds. ucsd.edubibliotekanauki.plhmdb.ca
| Predicted ¹H NMR Chemical Shifts (ppm) | |
| Proton | Predicted Shift (δ) |
| Butyl-CH₃ | ~0.9 (triplet) |
| Butyl-CH₂ (x2) | ~1.3 - 1.6 (multiplets) |
| N-CH₂-Butyl | ~2.9 - 3.2 (triplet) |
| Asp-β-CH₂ | ~2.7 - 2.9 (multiplet) |
| Asp-α-CH | ~4.0 - 4.4 (multiplet) |
| COOH (x2) | ~10.0 - 12.0 (broad singlet) |
| Predicted ¹³C NMR Chemical Shifts (ppm) | |
| Carbon | Predicted Shift (δ) |
| Butyl-CH₃ | ~13-14 |
| Butyl-CH₂ | ~19-20 |
| Butyl-CH₂ | ~28-32 |
| N-CH₂-Butyl | ~45-50 |
| Asp-β-C | ~35-40 |
| Asp-α-C | ~50-55 |
| Asp-β-COOH | ~171-174 |
| Asp-α-COOH | ~173-176 |
Mass Spectrometry Approaches for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. osti.gov When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and specific tool for impurity profiling.
For a molecule like this compound (C₈H₁₅NO₄, Molecular Weight: 189.21 g/mol ), electrospray ionization (ESI) is a common technique that would typically produce a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 190.2.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions, which provides structural confirmation. nih.gov The fragmentation of this compound is expected to occur at its weakest bonds. Studies on related N-alkylated amino acids and their esters show characteristic fragmentation patterns. nih.govnih.govscielo.org.mx
Expected Fragmentation Pathways:
Loss of water (H₂O): A neutral loss of 18 Da from the [M+H]⁺ ion.
Loss of formic acid (HCOOH): A neutral loss of 46 Da.
Cleavage of the butyl group: Loss of the C₄H₉ radical (57 Da) or butene (56 Da).
Decarboxylation: Loss of CO₂ (44 Da) from one of the carboxyl groups.
GC-MS analysis often requires derivatization to increase the volatility of the amino acid. For impurity profiling, LC-MS is ideal for detecting trace amounts of starting materials (DL-aspartic acid), byproducts (e.g., di-butylated aspartic acid), or degradation products.
| Predicted Mass Spectrometry Fragments | |
| Ion/Fragment | Predicted m/z |
| [M+H]⁺ (Parent Ion) | 190.2 |
| [M+Na]⁺ | 212.2 |
| [M+H - H₂O]⁺ | 172.2 |
| [M+H - CO₂]⁺ | 146.2 |
| [M+H - HCOOH]⁺ | 144.2 |
| [Aspartic Acid + H]⁺ (Loss of Butene) | 134.1 |
Electronic Absorption and Fluorescence Spectroscopy in this compound Derivative Analysis
This compound, like most simple amino acids, does not possess a significant chromophore or fluorophore. creative-proteomics.com Therefore, it does not absorb ultraviolet or visible light strongly and is not naturally fluorescent, making direct analysis by electronic absorption (UV-Vis) or fluorescence spectroscopy impractical for quantification.
However, these techniques become exceptionally sensitive and valuable when the molecule is chemically modified with a labeling agent—a process known as derivatization. nih.gov Derivatization is a cornerstone of amino acid analysis by High-Performance Liquid Chromatography (HPLC). nih.gov The secondary amine group of this compound can be targeted by specific reagents that attach a light-absorbing or light-emitting tag.
Common Derivatization Strategies:
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to form a highly stable derivative that can be detected by both UV absorbance and fluorescence. creative-proteomics.comjascoinc.com The resulting adducts are typically excited around 265 nm and emit light around 310 nm. creative-proteomics.com
Dansyl Chloride: This reagent also reacts with secondary amines to produce strongly fluorescent sulfonamide derivatives, which are widely used in HPLC analysis. creative-proteomics.com
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent (part of the AccQ•Tag system) derivatizes primary and secondary amines to yield highly stable, fluorescent products suitable for reverse-phase HPLC. waters.com
The choice of derivatizing agent depends on the specific requirements of the analysis, such as sensitivity, stability of the derivative, and compatibility with the chromatographic system. nih.govjascoinc.com This approach allows for the highly sensitive quantification of this compound and its separation from other amino acids in complex mixtures.
| Common Derivatizing Agents for Secondary Amines | | | :--- | :--- | :--- | :--- | | Reagent | Detection Method | Typical Excitation λ (nm) | Typical Emission λ (nm) | | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence, UV | ~265 | ~310 | | Dansyl Chloride | Fluorescence, UV | ~330-350 | ~510-540 | | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescence | ~250 | ~395 | | Fluorescamine | Fluorescence (for primary amines only) | ~390 | ~475 |
Chemical Reactivity and Derivatization Research of N Butyl Dl Aspartic Acid
Investigation of N-Butyl-DL-Aspartic Acid Reactivity with Various Nucleophiles and Electrophiles
The chemical character of this compound is defined by its nucleophilic and electrophilic centers. The secondary amine acts as a primary nucleophilic site, while the carbonyl carbons of the two carboxylic acid groups serve as electrophilic targets. The interplay of these functionalities dictates the compound's reactivity profile.
The secondary amine, with its lone pair of electrons, is nucleophilic and can react with a variety of electrophiles. However, the nucleophilicity of this amine is somewhat diminished compared to a primary amine due to the steric hindrance and electron-donating effect of the butyl group. In reactions with electrophiles such as alkyl halides or acyl chlorides, the amine can undergo further alkylation or acylation, respectively. For instance, reaction with an acyl chloride would yield an N-butyl, N-acyl aspartic acid derivative.
The carboxylic acid groups, particularly when activated, are the primary electrophilic sites. Activation can be achieved by converting the hydroxyl groups into better leaving groups, for example, by forming esters, acid chlorides, or anhydrides. Once activated, these carbonyl carbons are susceptible to attack by a wide range of nucleophiles.
Common nucleophiles in these reactions include alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. The reactivity of these nucleophiles towards the activated carboxylic acid groups is a critical aspect of study. For example, studies on related N-protected aspartic acid anhydrides have shown that strong nucleophiles like primary amines react readily, while weaker nucleophiles may require more forcing conditions or catalytic activation. researchgate.netresearchgate.net The inherent nucleophilicity of the attacking species plays a significant role; for example, thiolate anions are generally more potent nucleophiles than their corresponding thiols. nih.gov
The table below summarizes the expected reactivity of this compound's primary functional groups with representative nucleophiles and electrophiles.
| Functional Group of this compound | Reagent Type | Example Reagent | Expected Product |
| Secondary Amine | Electrophile | Acetyl Chloride | N-Acetyl-N-butyl-DL-aspartic acid |
| Secondary Amine | Electrophile | Methyl Iodide | N-Butyl-N-methyl-DL-aspartic acid quaternary salt |
| Carboxylic Acids (activated) | Nucleophile | Methanol | This compound dimethyl ester |
| Carboxylic Acids (activated) | Nucleophile | Benzylamine | This compound dibenzylamide |
| Carboxylic Acids (activated) | Nucleophile | Ethanethiol | This compound dithioester |
Strategies for Derivatization to Enhance Analytical Detection and Introduce New Functionalities
The analysis of amino acids like this compound by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) often necessitates derivatization. sigmaaldrich.commyfoodresearch.com This is because the native molecule is polar and non-volatile, leading to poor chromatographic performance. Derivatization serves to increase volatility for GC analysis and to introduce a chromophore or fluorophore for enhanced detection in HPLC. sigmaaldrich.comactascientific.com
For Gas Chromatography (GC) Analysis:
A common strategy involves the simultaneous esterification of the carboxylic acid groups and acylation of the amine. A two-step derivatization is often employed. First, the carboxylic acid groups are esterified, for example, by heating with n-butanol in the presence of an acid catalyst like HCl or with a reagent like BF3/n-butanol. actascientific.comjfda-online.com This converts the non-volatile carboxylic acids into more volatile butyl esters. Following esterification, the secondary amine can be acylated using an anhydride (B1165640) such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). This process caps (B75204) the polar amine group, further increasing volatility and improving peak shape.
Alternatively, silylation is a widely used technique where active hydrogens on the amine and carboxylic acid groups are replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com
For High-Performance Liquid Chromatography (HPLC) Analysis:
For HPLC, derivatization aims to attach a UV-absorbing or fluorescent tag to the molecule. Reagents that react with the secondary amine are typically used. Examples include:
Dansyl chloride (DNS-Cl): Reacts with the secondary amine to produce a highly fluorescent derivative. actascientific.comcreative-proteomics.com
9-fluorenylmethyl chloroformate (FMOC-Cl): Forms a stable, fluorescent adduct with the amine. creative-proteomics.com
N-alkyl-nicotinic acid N-hydroxysuccinimide esters: These reagents can be used for N-acylation, yielding a stable derivative that can improve retention in reversed-phase chromatography and enhance detection by mass spectrometry (MS). google.com
The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the analysis, such as sensitivity and the need to resolve stereoisomers.
The following table outlines common derivatization strategies for this compound for analytical purposes.
| Analytical Technique | Derivatization Strategy | Reagent(s) | Functional Group Targeted | Purpose |
| GC-MS | Esterification & Acylation | n-Butanol/HCl, then TFAA | Carboxylic acids & Amine | Increase volatility and improve chromatographic separation |
| GC-MS | Silylation | MTBSTFA | Carboxylic acids & Amine | Increase volatility and create stable derivatives for MS analysis sigmaaldrich.com |
| HPLC-UV/Fluorescence | Fluorescent Tagging | Dansyl Chloride | Secondary Amine | Enhance detection sensitivity actascientific.comcreative-proteomics.com |
| HPLC-UV/Fluorescence | Fluorescent Tagging | FMOC-Cl | Secondary Amine | Introduce a UV-active and fluorescent moiety creative-proteomics.com |
| LC-MS | Hydrophobicity & Ionization Enhancement | N-butyl-nicotinic acid N-hydroxysuccinimide ester | Secondary Amine | Improve retention and MS signal google.com |
Exploration of N Butyl Dl Aspartic Acid in Materials Science and Polymer Chemistry Research
Polymerization Potential of N-Butyl-DL-Aspartic Acid Monomers and Derivatives
The polymerization involving this compound or its precursors primarily follows two strategic pathways: the ring-opening polymerization of N-carboxyanhydride (NCA) derivatives and the post-polymerization modification of a precursor polymer.
One significant method is the ring-opening polymerization (ROP) of an aspartic acid derivative, such as β-benzyl L-aspartate N-carboxyanhydride (BLA-NCA). In this approach, an initiator is used to open the cyclic monomer and start the polymer chain growth. n-Butylamine can act as such an initiator, incorporating the butyl group at the start of the polymer chain. nih.gov This method is advantageous as it can lead to polymers with a narrow molecular weight distribution. hangta.group The reactivity of N-substituted NCA monomers is a subject of investigation, as the nature of the substituent group can influence the polymerization process. rsc.org
A second, highly versatile route involves the synthesis of a precursor polymer, polysuccinimide (PSI), which is then chemically modified. PSI is typically produced through the thermal polycondensation of aspartic acid. researchgate.netgoogle.com This process is considered a green chemical method as it uses a renewable feedstock and produces water as the main byproduct. researchgate.net The resulting PSI is a polyimide that is readily susceptible to nucleophilic attack by primary amines. By reacting PSI with n-butylamine, the succinimide (B58015) rings open to form poly(N-butyl-DL-aspartamide), a derivative of poly(aspartic acid). hangta.grouprsc.org This post-polymerization modification allows for the straightforward introduction of various functional side groups, including the n-butyl group, onto the polymer backbone. hangta.group This method provides a platform to create a wide array of functional polymers by reacting PSI with different amines. bme.hu
Synthesis and Characterization of Poly(this compound) and Copolymers
The synthesis of polymers incorporating N-butyl aspartic acid units is a multi-step process that depends on the chosen polymerization strategy.
In the case of ring-opening polymerization, the synthesis begins with the preparation of an N-carboxyanhydride (NCA) monomer, like β-benzyl L-aspartate N-carboxyanhydride (βLA-NCA). nih.gov The polymerization is then carried out, for instance, by dissolving the βLA-NCA monomer and initiating the reaction with n-butylamine. This reaction is typically performed under an inert atmosphere at a controlled temperature for an extended period to ensure complete polymerization. nih.gov The benzyl (B1604629) protecting groups can subsequently be removed to yield the final polymer.
The more common approach via polysuccinimide (PSI) involves two main stages. First, DL-aspartic acid is heated, often in the presence of an acid catalyst like phosphoric acid, to induce thermal polycondensation, yielding PSI. hangta.groupresearchgate.net In the second stage, the synthesized PSI is dissolved in a suitable organic solvent, such as N,N-dimethylformamide (DMF), and reacted with n-butylamine. researchgate.netrsc.org This aminolysis reaction opens the succinimide ring to form the N-butyl substituted polyaspartamide. hangta.group
Characterization of the resulting polymers is crucial to confirm their structure and determine their physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure, for example, by identifying the peaks corresponding to the butyl group and the polymer backbone, and to determine the degree of polymerization. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to verify the functional groups present in the polymer, confirming the opening of the imide ring of PSI and the formation of amide bonds in the final polymer. researchgate.net
Gel Permeation Chromatography (GPC): GPC is used to determine the average molecular weight and the molecular weight distribution (polydispersity) of the synthesized polymers. researchgate.net
Research has demonstrated the successful synthesis of N-substituted polyaspartamides using these methods. For example, a study involving the ROP of βLA-NCA initiated by n-butylamine resulted in a polymer with a calculated molecular weight (Mn) of 17,926 Da. nih.gov Another study highlighted the synthesis of poly(aspartic acid) derivatives with n-butyl side groups to precisely control the pH-dependent aqueous solubility of the polymer. bme.hu
| Polymer | Synthesis Method | Initiator/Reagent | Characterization Technique | Reported Findings | Reference |
|---|---|---|---|---|---|
| Poly(β-benzyl-L-aspartate) (PBLA) | Ring-Opening Polymerization of βLA-NCA | n-butylamine | NMR Spectroscopy | Degree of polymerization: 87 units; Calculated Mn: 17,926 Da | nih.gov |
| Poly(N-butyl-DL-aspartamide) | Aminolysis of Polysuccinimide (PSI) | n-butylamine | Not specified | Synthesized to control pH-dependent aqueous solubility | bme.hu |
Research into Novel Biodegradable Polymer Architectures Utilizing this compound
A primary driver for research into poly(aspartic acid) derivatives is their biodegradability. hangta.group The polymer backbone consists of peptide-like bonds that can be broken down in biological environments through hydrolysis. rjptonline.orgresearchgate.net The incorporation of this compound units into these polymers is a key strategy for designing novel biodegradable materials with specific functionalities.
The introduction of the hydrophobic n-butyl side chain onto the hydrophilic poly(aspartic acid) backbone results in an amphiphilic polymer. Such polymers have the ability to self-assemble in aqueous solutions, forming structured architectures like micelles or nanoparticles. researchgate.net These self-assembled structures are of significant interest for advanced applications, particularly in the biomedical field for creating drug delivery vehicles. hangta.groupresearchgate.net
Furthermore, the chemical modification of the poly(aspartic acid) backbone allows for the fine-tuning of the material's properties. By controlling the ratio of substituted (e.g., N-butyl) to unsubstituted aspartic acid residues, researchers can precisely tailor characteristics such as:
Solubility: The presence of n-butyl groups can influence the polymer's solubility in different solvents and its pH-dependent behavior in aqueous solutions. bme.hu
Degradation Rate: The hydrophobicity and crystallinity of the polymer can affect the rate at which it degrades, which is a critical parameter for applications like controlled-release systems or temporary medical implants. polysciences.comnih.gov
This ability to engineer the polymer at a molecular level makes this compound and its derivatives valuable components in the creation of advanced, functional, and biodegradable polymer architectures for tissue engineering, drug delivery, and other biomedical applications. tsijournals.commdpi.com
Biochemical Analogues and Research Probes Based on N Butyl Dl Aspartic Acid
Design and Synthesis of Enzyme Substrate Analogues and Inhibitors for Mechanistic Studies
There is no specific information available on the design and synthesis of enzyme substrate analogues or inhibitors derived directly from N-Butyl-DL-aspartic acid for mechanistic studies. Research in this area typically focuses on modifications of aspartic acid to create compounds that can competitively or non-competitively inhibit enzymes involved in various metabolic pathways. These studies are crucial for understanding enzyme mechanisms and for the development of therapeutic agents. However, the specific use of an N-butyl group in this context has not been detailed in available research.
Investigation of Receptor Binding Affinity in Analogous Biological Systems
No studies were found that investigate the receptor binding affinity of this compound. Research into the binding affinity of aspartic acid derivatives is common, particularly in the context of excitatory amino acid receptors like the N-methyl-D-aspartate (NMDA) receptor. These studies are fundamental to neuroscience and pharmacology. The influence of an N-butyl substitution on the binding characteristics of aspartic acid to its receptors remains an un-investigated area in the available scientific literature.
Utilization as a Chemical Probe in Metabolic Pathway Research (e.g., Pyrimidine (B1678525) Biosynthesis)
There is no available research describing the use of this compound as a chemical probe in metabolic pathway research, including pyrimidine biosynthesis. Aspartic acid is a known precursor in the de novo synthesis of pyrimidines. Chemical probes are often designed to be analogues of natural metabolites to trace or perturb metabolic pathways. The specific application of this compound for this purpose has not been documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
